(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid
Übersicht
Beschreibung
(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid inhibits EAATs by binding to the substrate-binding site of the transporter, thereby preventing the uptake of glutamate into the presynaptic terminal. This leads to an increase in extracellular glutamate levels and enhanced synaptic transmission. This compound has been shown to be a non-competitive inhibitor of EAATs, meaning that it does not compete with glutamate for the binding site.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the risk of seizures and induce neuronal damage in the hippocampus. This compound has also been shown to decrease the expression of EAATs in the brain, which may contribute to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid has several advantages as a research tool. It is a potent and selective inhibitor of EAATs, making it a valuable tool for investigating the role of these transporters in various neurological disorders. However, this compound also has several limitations. It has been shown to be neurotoxic at high concentrations, which may limit its use in certain experiments. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in some experimental protocols.
Zukünftige Richtungen
There are several future directions for research on (2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid. One area of interest is the development of more potent and selective inhibitors of EAATs that do not have the neurotoxic effects of this compound. Another area of interest is the investigation of the potential therapeutic applications of EAAT inhibitors in neurological disorders. Finally, there is a need for further research on the mechanisms underlying the neurotoxic effects of this compound, which may provide insights into the pathophysiology of neurological disorders.
Wissenschaftliche Forschungsanwendungen
(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid has been widely used as a research tool to study the role of EAATs in various neurological disorders. It has been shown to enhance the synaptic transmission of glutamate and increase the risk of seizures in animal models. This compound has also been used to investigate the neuroprotective effects of EAAT inhibition in ischemia and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-[2-[1-(4-tert-butylphenyl)ethylamino]-2-oxoethoxy]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11(17-14(18)9-21-10-15(19)20)12-5-7-13(8-6-12)16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRSTHJKQFABDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.